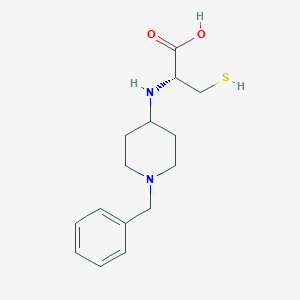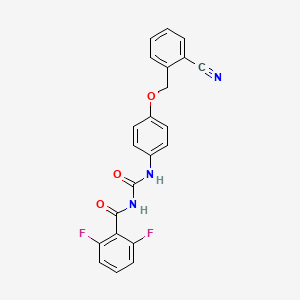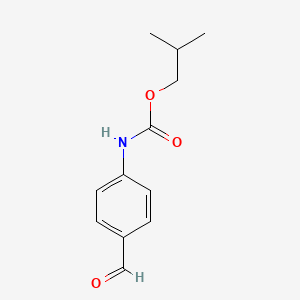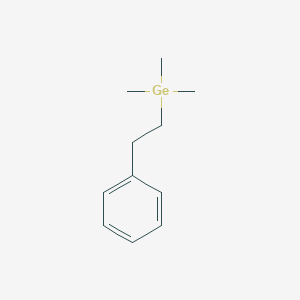
Trimethyl(2-phenylethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-phenylethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 2-phenylethyl group and three methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(2-phenylethyl)germane typically involves the reaction of phenylethylmagnesium bromide with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C6H5CH2CH2MgBr+Ge(CH3)3Cl→C6H5CH2CH2Ge(CH3)3+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(2-phenylethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted organogermanium compounds .
Aplicaciones Científicas De Investigación
Trimethyl(2-phenylethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers
Mecanismo De Acción
The mechanism by which trimethyl(2-phenylethyl)germane exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Trimethylgermane: Similar in structure but lacks the phenylethyl group.
Phenyltrimethylgermane: Contains a phenyl group instead of a phenylethyl group.
Diphenylgermane: Contains two phenyl groups instead of one phenylethyl group.
Comparison: Trimethyl(2-phenylethyl)germane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to its analogs .
Propiedades
Número CAS |
65118-98-1 |
|---|---|
Fórmula molecular |
C11H18Ge |
Peso molecular |
222.89 g/mol |
Nombre IUPAC |
trimethyl(2-phenylethyl)germane |
InChI |
InChI=1S/C11H18Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
XDBXOIJFBVMBFQ-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


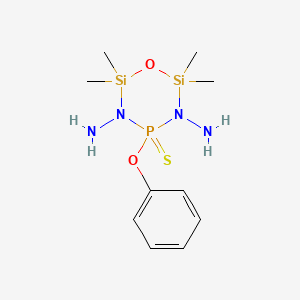
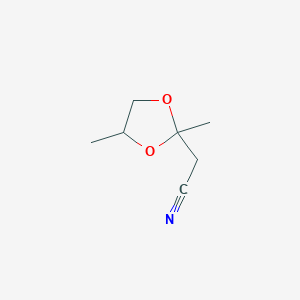
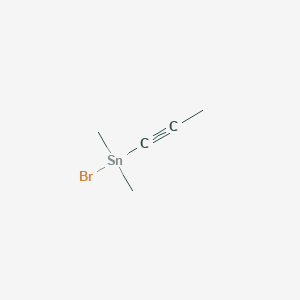





![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)

